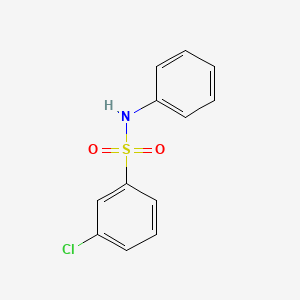

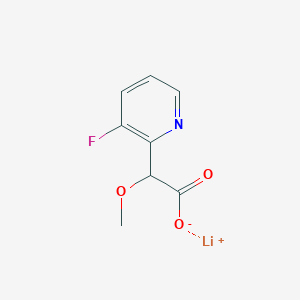

3-chloro-N-phenylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-phenylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is also known as 3-chloro-N-phenylbenzene-1-sulfonamide or chlorothiazide. This compound has attracted the attention of scientists due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and material science.

Applications De Recherche Scientifique

Enantioselective Modification

The compound can be used in enantioselective modification of sulfonamides via carbene organic catalysis . This reaction proceeds under mild conditions with a broad substrate scope, wide functional group tolerance, and good to excellent yields .

Fluorescent Probes

Sulfonamide-containing naphthalimide derivatives, which include 3-chloro-N-phenylbenzene-1-sulfonamide, have been synthesized and used as fluorescent probes . These probes have attracted increasing interest in fluorescent imaging for the noninvasive detection of cancers .

Antibacterial and Antifungal Activities

Substituted N-(3-formyl-4-oxo-4H-chromen-2-yl)-N-phenylbenzenesulfonamides, which include 3-chloro-N-phenylbenzene-1-sulfonamide, have been synthesized and evaluated for their antibacterial and antifungal activities .

Crystal Growth

The compound has been synthesized and grown as a high-quality single crystal by the slow evaporation solution growth technique .

Drug Modification

The compound is used in the modification of drug molecules of a series having optimal activity, which is an important factor necessary for new drug discovery .

Antithyroid, Anti-inflammatory, Antidepressant, Diuretic, Protease inhibitors, Hypoglycemic Activities

The compound has been synthesized and evaluated for its potential in various pharmacological activities such as antithyroid, anti-inflammatory, antidepressant, diuretic, protease inhibitors, and hypoglycemic activities .

Mécanisme D'action

Target of Action

3-Chloro-N-Phenylbenzenesulfonamide, also known as CHEMBL3956621, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including 3-Chloro-N-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by 3-Chloro-N-Phenylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine

Result of Action

The primary result of the action of 3-Chloro-N-Phenylbenzenesulfonamide is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, this compound prevents the production of bacterial DNA, leading to bacteriostatic effects .

Action Environment

The action, efficacy, and stability of 3-Chloro-N-Phenylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can affect the metabolism and excretion of the compound

Propriétés

IUPAC Name |

3-chloro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJCMLQLDYZJPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-phenylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)